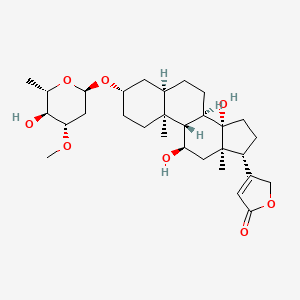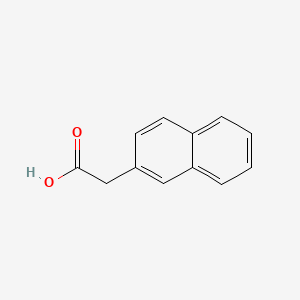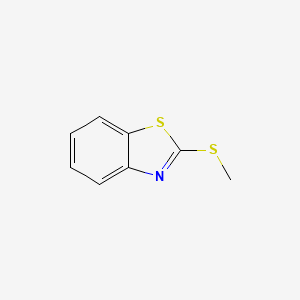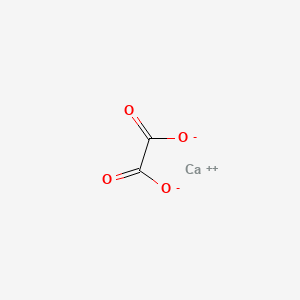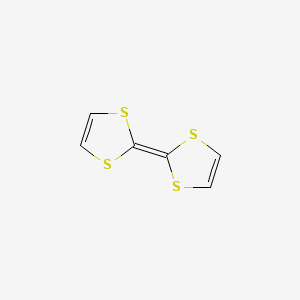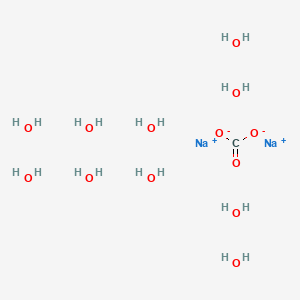
5-Chloropyrazine-2-carboxamide
Overview
Description
5-Chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H4ClN3O. It is a colorless to pale yellow crystalline solid with a melting point of approximately 180-182 degrees Celsius . This compound is known for its applications in drug synthesis, particularly in the development of antiepileptic and antibacterial drugs .
Biochemical Analysis
Biochemical Properties
5-Chloropyrazine-2-carboxamide plays a crucial role in biochemical reactions, primarily as an inhibitor of mycobacterial fatty acid synthase I (FAS I). This enzyme is essential for the synthesis of fatty acids in mycobacteria, which are vital components of the bacterial cell wall. By inhibiting FAS I, this compound disrupts the synthesis of fatty acids, leading to the inhibition of bacterial growth . Additionally, this compound interacts with various proteins and enzymes involved in the metabolic pathways of mycobacteria, further enhancing its antimycobacterial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In mycobacterial cells, this compound inhibits the synthesis of fatty acids, leading to cell wall disruption and ultimately cell death . In mammalian cells, this compound has been shown to exhibit cytotoxic effects, particularly in cancer cell lines such as Chinese hamster ovary and renal cell adenocarcinoma . This cytotoxicity is likely due to the compound’s ability to interfere with cellular metabolism and gene expression, leading to apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of mycobacterial fatty acid synthase I, inhibiting its activity and preventing the synthesis of fatty acids . This binding interaction is crucial for the compound’s antimycobacterial activity. Additionally, this compound has been shown to induce changes in gene expression, particularly in genes involved in fatty acid metabolism and cell wall synthesis . These changes further contribute to the compound’s inhibitory effects on mycobacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its antimycobacterial activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro models of mycobacterial infection . These effects include sustained inhibition of fatty acid synthesis and disruption of cell wall integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimycobacterial activity with minimal toxic effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interference with cellular metabolism and its ability to induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid synthesis and degradation. The compound interacts with enzymes such as fatty acid synthase I, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition disrupts the normal metabolic flux within mycobacterial cells, leading to a buildup of metabolic intermediates and a decrease in the levels of essential fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes, allowing it to reach its target enzymes and exert its effects . Additionally, this compound may interact with transport proteins and binding proteins that facilitate its distribution within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in fatty acid synthesis . The compound may also localize to other cellular compartments, such as the endoplasmic reticulum, where fatty acid synthesis occurs . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 5-Chloropyrazine-2-carboxamide involves the reaction of 5-chloropyrazine with formamide. The reaction is typically carried out by heating the reactants in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process typically includes steps such as chlorination, amination, and carboxamidation, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Chloropyrazine-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits mycobacterial fatty acid synthase I, which is crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazinamide: Similar in structure and function, used as an antimycobacterial agent.
3-Chloropyrazine-2-carboxamide: Another positional isomer with similar applications.
Uniqueness
5-Chloropyrazine-2-carboxamide is unique due to its specific inhibitory action on mycobacterial fatty acid synthase I, which makes it particularly effective against Mycobacterium tuberculosis . Additionally, its versatility in synthetic applications and relatively low toxicity further distinguish it from similar compounds .
Properties
IUPAC Name |
5-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEFMHWOSWUJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040950 | |
| Record name | 5-Chloropyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21279-64-1 | |
| Record name | 5-chloropyrazinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021279641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyrazinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROPYRAZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2TJL7UR5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the antimycobacterial activity of N-substituted 5-Chloropyrazine-2-carboxamides?
A1: While the provided abstract doesn't delve into specific results, it highlights that the study synthesized various N-substituted 5-Chloropyrazine-2-carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis. [] This suggests that modifications to the N-substituent of the this compound scaffold were explored to potentially enhance its antimycobacterial potency. Further research and specific data from the full paper are needed to understand the structure-activity relationships and efficacy of these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



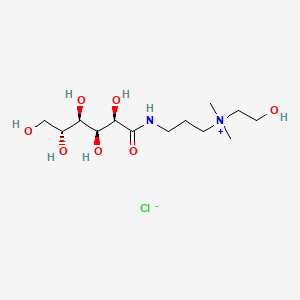
![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
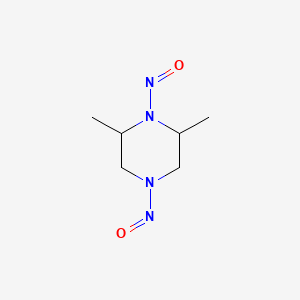
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)
